molecular formula C7H3F5O B1404476 1,4-Difluoro-2-(trifluoromethoxy)benzene CAS No. 1404195-06-7

1,4-Difluoro-2-(trifluoromethoxy)benzene

Cat. No. B1404476
CAS RN: 1404195-06-7
M. Wt: 198.09 g/mol
InChI Key: PYTQMRBXUGQONC-UHFFFAOYSA-N
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Description

“1,4-Difluoro-2-(trifluoromethoxy)benzene” is a fluorinated compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “1,4-Difluoro-2-(trifluoromethoxy)benzene” involves several steps. One method involves the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds . Another method involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular formula of “1,4-Difluoro-2-(trifluoromethoxy)benzene” is C7H3F5O . The InChI key is GQHWSLKNULCZGI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “1,4-Difluoro-2-(trifluoromethoxy)benzene” are complex. For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .


Physical And Chemical Properties Analysis

“1,4-Difluoro-2-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 198.09 . The refractive index is 1.406 (lit.) . The boiling point is 102°C (lit.) , and the density is 1.226 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthetic Applications

The synthesis and reactivity of 1,4-Difluoro-2-(trifluoromethoxy)benzene and related compounds have been extensively studied. For instance, Schlosser and Castagnetti (2001) demonstrated the utility of (trifluoromethoxy)benzene derivatives in generating novel organofluorine compounds through reactions with various electrophiles, showcasing the versatility of these intermediates in organic synthesis (Schlosser & Castagnetti, 2001). Additionally, the compound's role in facilitating the synthesis of perfluoro-1,4-benzoquinones via anodic oxidation indicates its potential in producing fluorinated organic functional chemicals, which are critical in the development of pharmaceuticals and materials science (Nishiguchi et al., 2008).

Material Science

In the field of materials science, Yu Xin-hai (2010) synthesized novel fluorine-containing polyetherimide using a compound derived from 1,4-difluoro-2-(trifluoromethoxy)benzene, highlighting the importance of fluorinated compounds in developing high-performance polymers with desirable properties such as thermal stability and chemical resistance (Yu Xin-hai, 2010).

Chemical Reactivity and Structural Insights

The study of the trifluoromethoxy group's reactivity and structural characteristics has also been a significant area of interest. For instance, Castagnetti and Schlosser (2002) explored the electron-withdrawing capabilities of the trifluoromethoxy group, providing insights into its influence on the reactivity of arylmetal compounds. This research underscores the trifluoromethoxy group's role in synthetic chemistry, particularly in modifying reactivity patterns of organic molecules (Castagnetti & Schlosser, 2002).

Safety And Hazards

“1,4-Difluoro-2-(trifluoromethoxy)benzene” is flammable and poses a moderate fire hazard when exposed to heat or flame . It is also dangerous when inhaled or comes into contact with skin and eyes .

Future Directions

Fluorine-containing compounds like “1,4-Difluoro-2-(trifluoromethoxy)benzene” are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, it is expected that more fluorinated drugs will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

properties

IUPAC Name

1,4-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTQMRBXUGQONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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